molecular formula C16H15N3O4 B2961005 2-{[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]oxy}pyrazine CAS No. 2034449-17-5

2-{[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]oxy}pyrazine

Cat. No.: B2961005
CAS No.: 2034449-17-5
M. Wt: 313.313
InChI Key: OCYITWBMDWFJMX-UHFFFAOYSA-N
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Description

The compound appears to contain a benzo[d][1,3]dioxol-5-yl group, a pyrazin-2-yloxy group, and a pyrrolidin-1-yl group . These groups are common in many organic compounds and can contribute to various chemical properties and biological activities.

Scientific Research Applications

Synthesis and Structural Characterization

  • The synthesis and crystal structure of compounds related to Benzo[d][1,3]dioxol-5-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone have been extensively studied, revealing insights into their molecular structures through techniques such as FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. These studies provide valuable information on the chemical properties and potential applications of these compounds in various scientific fields (P.-Y. Huang et al., 2021).

Molecular Interaction and Applications

  • Research on compounds with similar chemical structures to Benzo[d][1,3]dioxol-5-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone has shown their potential in interacting with biological receptors, demonstrating their relevance in the development of pharmaceutical drugs and understanding receptor-ligand interactions. This is particularly evident in studies focusing on cannabinoid receptors, where compounds of similar structures have been identified as agonists or antagonists, indicating their potential therapeutic applications (R. Landsman et al., 1997).

Properties

IUPAC Name

1,3-benzodioxol-5-yl-(3-pyrazin-2-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c20-16(11-1-2-13-14(7-11)22-10-21-13)19-6-3-12(9-19)23-15-8-17-4-5-18-15/h1-2,4-5,7-8,12H,3,6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYITWBMDWFJMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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